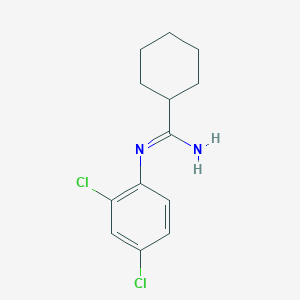
N'-(2,4-dichlorophenyl)cyclohexanecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,4-dichlorophenyl)cyclohexanecarboximidamide is an organic compound characterized by the presence of a cyclohexane ring attached to a carboximidamide group, with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,4-dichlorophenyl)cyclohexanecarboximidamide typically involves the reaction of 2,4-dichloroaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N’-(2,4-dichlorophenyl)cyclohexanecarboximidamide may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N’-(2,4-dichlorophenyl)cyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(2,4-dichlorophenyl)cyclohexanecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,4-dichlorophenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N’-(2,4-dichlorophenyl)cyclohexanecarboximidamide can be compared with other similar compounds such as:
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide
These compounds share structural similarities but differ in their functional groups and overall chemical properties
Properties
Molecular Formula |
C13H16Cl2N2 |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
N'-(2,4-dichlorophenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C13H16Cl2N2/c14-10-6-7-12(11(15)8-10)17-13(16)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17) |
InChI Key |
AGNFDMDCLOLIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=NC2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


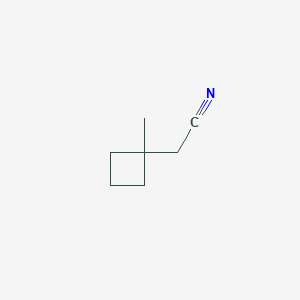

![2-[1-(2-Methylpropyl)piperidin-2-yl]propan-2-amine](/img/structure/B13893662.png)
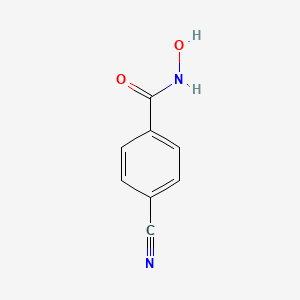

![3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B13893682.png)
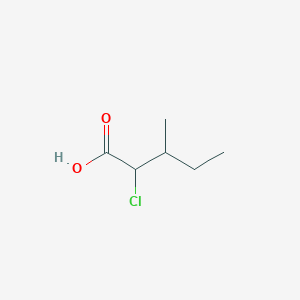
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide](/img/structure/B13893704.png)

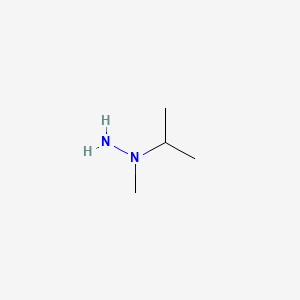
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B13893717.png)
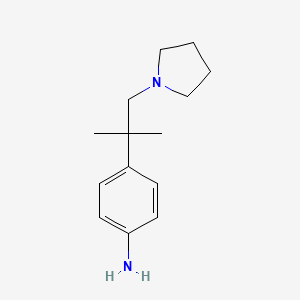
![1,3,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-7-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one](/img/structure/B13893723.png)

